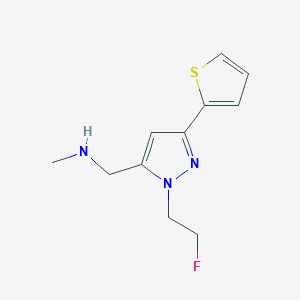
1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H14FN3S and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, with CAS number 2098139-28-5, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known to exhibit a variety of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
The molecular formula of the compound is , with a molecular weight of 239.31 g/mol. The structure includes a thiophene ring and a pyrazole moiety, which are key components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 2098139-28-5 |
Antimicrobial Activity
Research has indicated that pyrazole derivatives can function as effective antimicrobial agents. A study evaluated various pyrazole compounds for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion and broth microdilution methods, showing promising results against multiple strains, including resistant pathogens .
Case Study : In a recent investigation, the compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic adjuvant .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro. Results demonstrated that it effectively reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential utility in treating inflammatory conditions .
Research Findings : In a controlled laboratory setting, the compound showed a dose-dependent decrease in inflammation markers, highlighting its therapeutic potential in diseases characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other pyrazole derivatives, it likely interferes with bacterial cell wall synthesis, leading to cell lysis.
- Modulation of Immune Response : By downregulating pro-inflammatory cytokines, the compound may modulate immune responses effectively.
- Interaction with Enzymatic Pathways : The presence of the thiophene moiety suggests possible interactions with various enzymes involved in metabolic pathways.
Propiedades
IUPAC Name |
1-[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c1-13-8-9-7-10(11-3-2-6-16-11)14-15(9)5-4-12/h2-3,6-7,13H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOALPXQBODFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















